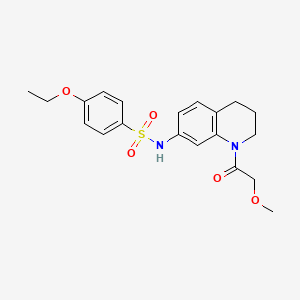

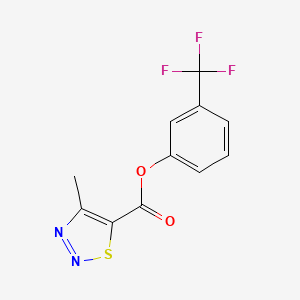

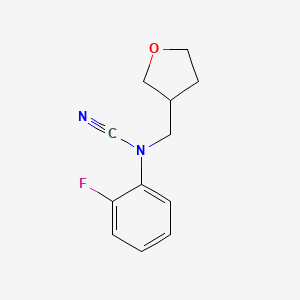

1-(4-(Thiophen-2-yl)piperidine-1-carbonyl)imidazolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(4-(Thiophen-2-yl)piperidine-1-carbonyl)imidazolidin-2-one” is a complex organic compound. It belongs to the class of organic compounds known as n-acylpiperidines . These are compounds containing an N-acyethanolamine moiety, which is characterized by an acyl group linked to the nitrogen atom of a piperidine .

Synthesis Analysis

The synthesis of thiophene derivatives, such as “this compound”, involves various strategies. Some of the significant synthetic methods include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a thiophene ring attached to a piperidine ring via a carbonyl group . The InChI code for this compound is 1S/C9H13NS/c1-2-6-10 (7-3-1)9-5-4-8-11-9/h4-5,8H,1-3,6-7H2 .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 167.27 . It has a boiling point of 265.0±13.0 C at 760 mmHg . The compound is stored at a temperature of 4C, and it is protected from light .Aplicaciones Científicas De Investigación

Synthesis and Antitumor Potential

A study by Heba A. Elhady explores the synthesis of 1,3-disubstituted-2-thioxo-imidazolidin-4-ones, which include compounds structurally related to 1-(4-(Thiophen-2-yl)piperidine-1-carbonyl)imidazolidin-2-one, demonstrating potential anticancer effects. These compounds were synthesized and evaluated against human hepatocellular carcinoma cells, showcasing significant cytotoxic activity (Elhady, 2015).

Anticancer Activity of Piperazine Derivatives

Research by Sandeep Kumar et al. involved synthesizing derivatives, including structures analogous to this compound, which were evaluated for their anticancer properties. The study highlighted the synthesis of piperazine-2,6-dione derivatives showing significant activity against various cancer cell lines, underscoring the potential of these compounds in cancer treatment (Kumar et al., 2013).

Serotonin Receptor Antagonism

M. Amokhtari and colleagues synthesized Lu 29-066, a compound structurally similar to this compound, as a selective antagonist for serotoninergic 5-HT2 receptors. This study illustrates the application of such compounds in neurological research, particularly in understanding serotonin receptor functions (Amokhtari et al., 1999).

Antibacterial and Antifungal Activities

Ammar et al. conducted a study on imidazolidin-2-one derivatives, showing significant antibacterial and antifungal activities. This research underscores the potential of compounds like this compound in developing new antimicrobial agents (Ammar et al., 2016).

Novel Fluorescent pH Sensors

Dawei Cui and colleagues explored the synthesis of 4-Piperidine-naphthalimide derivatives, demonstrating their function as novel fluorescent pH sensors. This research indicates the broader applications of imidazolidin-2-one derivatives in chemical sensing and molecular probes, offering insight into intramolecular hydrogen bonding mechanisms (Cui et al., 2004).

Mecanismo De Acción

Target of Action

The primary target of the compound “1-(4-(Thiophen-2-yl)piperidine-1-carbonyl)imidazolidin-2-one” is currently unknown. Related compounds such as “tert-butyl 4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate” have been found to target the hth-type transcriptional regulator ethr in mycobacterium tuberculosis .

Mode of Action

It is likely that it interacts with its target in a similar manner to related compounds, potentially leading to changes in the transcriptional regulation of certain genes .

Pharmacokinetics

The compound’s molecular weight of 16828 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed .

Action Environment

The influence of environmental factors on the compound’s action, efficacy, and stability is currently unknown. It is known that the compound should be stored in a dark place, sealed in dry conditions, at a temperature of 2-8°c . This suggests that light, moisture, and temperature could potentially affect the compound’s stability and efficacy.

Propiedades

IUPAC Name |

1-(4-thiophen-2-ylpiperidine-1-carbonyl)imidazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2S/c17-12-14-5-8-16(12)13(18)15-6-3-10(4-7-15)11-2-1-9-19-11/h1-2,9-10H,3-8H2,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGOSSTHOAKEBTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CS2)C(=O)N3CCNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R)-3-(Trifluoromethyl)-2-thia-6-azaspiro[3.3]heptane](/img/structure/B2999610.png)

![(5Z)-5-[(2-chlorophenyl)methylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2999611.png)

![ethyl 2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2999619.png)

![N,N'-(((2-oxo-2H-naphtho[1,8-bc]thiophene-6,8-disulfonyl)bis(azanediyl))bis(4,1-phenylene))diacetamide](/img/structure/B2999621.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide](/img/structure/B2999622.png)

![(E)-1-(4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2999627.png)